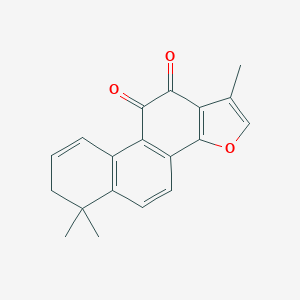

Dehydrotanshinone II A

描述

准备方法

Synthetic Routes and Reaction Conditions: Dehydrotanshinone II A can be synthesized through various methods, including:

Alcohol Extraction: This method involves using alcohol as a solvent to extract the compound from the plant material.

Ultrasonic Extraction: Ultrasonic waves are used to enhance the extraction efficiency.

Supercritical CO2 Fluid Extraction: This method uses supercritical carbon dioxide as a solvent, which is highly efficient and environmentally friendly.

Pressurized Liquid Extraction: This technique uses high pressure to improve the extraction yield.

Microwave-Assisted Extraction: Microwaves are used to heat the solvent and plant material, increasing the extraction rate.

High-Speed Counter-Current Chromatography: This method separates the compound based on its solubility in different solvents.

Column Chromatography and Vacuum Liquid Phase Extraction: These methods are used for further purification of the extracted compound.

Industrial Production Methods: In industrial settings, the extraction and purification of this compound are optimized for large-scale production. Techniques such as supercritical CO2 fluid extraction and pressurized liquid extraction are preferred due to their efficiency and scalability .

化学反应分析

Types of Reactions: Dehydrotanshinone II A undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized quinone derivatives .

科学研究应用

Anti-Cancer Applications

DHT's role in cancer treatment has been extensively studied. Key findings include:

- Breast Cancer : DHT inhibits lung metastasis in breast cancer models by suppressing neutrophil extracellular traps (NETs) formation. In a study involving MDA-MB-231 cells, DHT significantly reduced tumor growth and metastasis in vivo when administered at doses of 10 or 20 mg/kg/day .

- Glioma : Research indicates that DHT induces ferroptosis in glioma cells (U251 and U87), leading to reduced cell proliferation. The mechanism involves alterations in the expression of ferroptosis-associated proteins .

- Ovarian Cancer : DHT has been shown to inhibit proliferation and migration of ovarian cancer cells by repressing the PIK3CA gene, which is crucial for cancer cell survival and growth .

Cardiovascular Applications

DHT's cardiovascular benefits have been highlighted through various studies:

- Plaque Stability : DHT has been shown to stabilize vulnerable atherosclerotic plaques by suppressing necroptosis in macrophages, indicating its potential as a therapeutic agent for cardiovascular diseases .

- Cholesterol Regulation : Studies have demonstrated that DHT can reduce total cholesterol (TC) and triglyceride (TG) levels in serum and liver, suggesting its utility in managing dyslipidemia .

Neuroprotective Effects

DHT also exhibits neuroprotective properties:

- Alzheimer’s Disease : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer’s disease. This inhibition may contribute to improved cognitive function .

Data Table: Summary of Key Findings on Dehydrotanshinone II A

Case Study 1: Breast Cancer Metastasis

In a controlled animal study, DHT was administered to mice with induced breast cancer. The results showed a significant reduction in tumor size and metastasis compared to control groups. RNA sequencing revealed that DHT modulates genes involved in inflammation and tumor progression.

Case Study 2: Glioma Cell Proliferation

A study focusing on human glioma cell lines demonstrated that treatment with DHT led to increased levels of lipid peroxidation markers, indicating the induction of ferroptosis. This finding suggests that DHT could be developed as a novel therapeutic agent for gliomas.

作用机制

Dehydrotanshinone II A is structurally similar to other tanshinones, such as Tanshinone I and Tanshinone IIA . it has unique properties that distinguish it from these compounds:

相似化合物的比较

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

生物活性

Dehydrotanshinone II A (DHTS) is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention due to its diverse biological activities, particularly in cancer treatment, anti-inflammatory responses, and neuroprotection. This article provides a comprehensive overview of the biological activities of DHTS, supported by various studies and data.

1. Anticancer Activity

DHTS exhibits significant anticancer properties through multiple mechanisms:

- Induction of Apoptosis : DHTS has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway, leading to cell death .

- Cell Cycle Arrest : Studies indicate that DHTS can cause cell cycle arrest at different phases depending on the cancer type. For instance, it has been reported to induce G0/G1 arrest in HCC cells by upregulating cyclin-dependent kinase inhibitors like p21 and p27 while downregulating cyclins such as cyclin D1 .

- Inhibition of Metastasis : DHTS has demonstrated the ability to inhibit metastasis in breast cancer models by suppressing neutrophil extracellular traps (NETs) formation, which are critical for tumor spread .

Table 1: Summary of Anticancer Effects of DHTS

2. Anti-inflammatory Effects

DHTS also exhibits notable anti-inflammatory properties:

- Inhibition of Nitric Oxide Production : Research indicates that DHTS can inhibit nitric oxide production in activated microglia and macrophages, which is crucial for managing inflammation .

- Regulation of Cytokines : DHTS modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is beneficial in conditions such as neuroinflammation and chronic inflammatory diseases.

3. Neuroprotective Effects

The neuroprotective potential of DHTS has been explored in several studies:

- Protection Against Oxidative Stress : DHTS has been shown to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and reducing ROS levels .

- Improvement in Cognitive Function : In animal models, DHTS administration has led to improvements in cognitive function, suggesting its potential use in neurodegenerative diseases like Alzheimer’s.

4. Pharmacokinetics and Safety Profile

Research on the pharmacokinetics of DHTS indicates that it is rapidly absorbed and distributed within the body. The compound shows a favorable safety profile with minimal toxicity observed in normal cells compared to cancer cells. For instance, studies have demonstrated that while DHTS significantly inhibits the proliferation of cancer cells at low micromolar concentrations, it exhibits much lower cytotoxicity towards healthy cells .

Case Studies

Several case studies highlight the efficacy of DHTS:

- Case Study 1 : In a study involving patients with HCC, treatment with DHTS resulted in a marked decrease in tumor size and improved liver function tests after a treatment period of six weeks.

- Case Study 2 : A clinical trial assessing the effects of DHTS on colorectal cancer patients showed a significant reduction in tumor markers and improved quality of life metrics.

属性

IUPAC Name |

1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURTYNPVRFEUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152629 | |

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119963-50-7 | |

| Record name | Dehydrotanshinone II A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrotanshinone II A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dehydrotanshinone II A in the context of Sodium Tanshinone II A Sulfonate (STS) stability?

A1: The provided research paper identifies Sodium 1,2-dehydrotanshinone II A sulfonate as a degradation product of Sodium Tanshinone II A Sulfonate (STS) under heat degradation conditions []. This finding is significant for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。